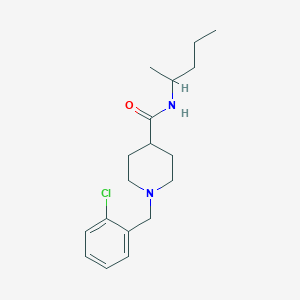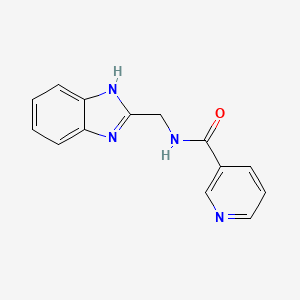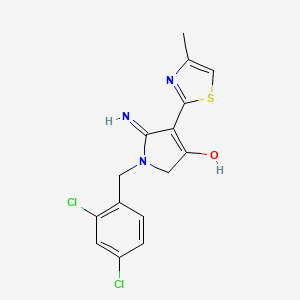
1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is a synthetic compound that belongs to the family of piperidine carboxamides. This compound has been extensively studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide involves the binding of the compound to the sigma-1 receptor. This binding results in the modulation of various cellular processes such as calcium signaling, ion channel regulation, and cell survival. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, this compound has been shown to have neuroprotective effects and to promote cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide in lab experiments include its high affinity for the sigma-1 receptor, its ability to modulate various cellular processes, and its potential use in the treatment of various diseases. The limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.
Orientations Futures
There are several future directions for the study of 1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide. One potential future direction is the investigation of the compound's potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Another potential future direction is the investigation of the compound's mechanism of action and its potential use in the modulation of various cellular processes. Additionally, future studies could focus on the development of more efficient synthesis methods for this compound and the investigation of its potential toxicity.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has a high affinity for the sigma-1 receptor and has been shown to have various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are several future directions for the study of this compound that could lead to new discoveries and potential treatments for various diseases.
Méthodes De Synthèse
The synthesis of 1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-chlorobenzylamine with 1-methylbutylamine in the presence of a base to form the intermediate product. This intermediate product is then reacted with piperidine-4-carboxylic acid in the presence of a coupling reagent to form the final product.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and cell survival. Due to its high affinity for the sigma-1 receptor, this compound has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-pentan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O/c1-3-6-14(2)20-18(22)15-9-11-21(12-10-15)13-16-7-4-5-8-17(16)19/h4-5,7-8,14-15H,3,6,9-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBSYRUOIHSQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B6018612.png)
![2-iodo-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B6018620.png)


![4-{[2-(4-chlorophenyl)-1-pyrrolidinyl]sulfonyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole](/img/structure/B6018627.png)
![methyl 2-[({2-[(2-chloro-4-fluorophenoxy)acetyl]hydrazino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6018629.png)

![1-[(5-ethyl-2-furyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6018658.png)
![4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-2-(2-methylphenyl)-1,3-oxazole](/img/structure/B6018663.png)
![3-(2-fluorophenyl)-5-(spiro[2.5]oct-1-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6018668.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6018672.png)
![N-(2-furylmethyl)-5-[1-(1H-pyrazol-1-ylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6018681.png)
![4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B6018699.png)
![2-methoxy-2-phenyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6018706.png)